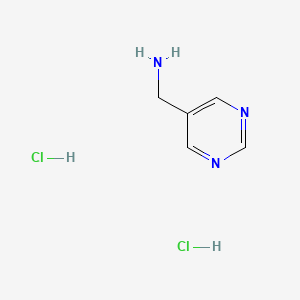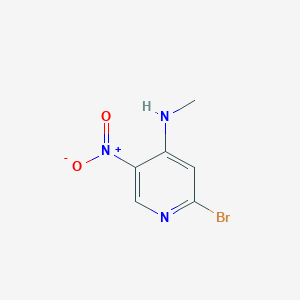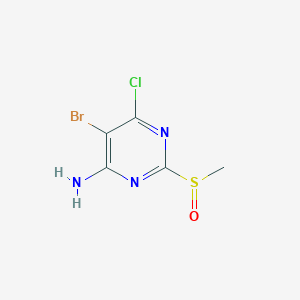
4-Amino-3-ethoxyphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Amino-3-ethoxyphenol hydrochloride consists of an aromatic ring with an amino group (NH2) and an ethoxy group (C2H5O) attached to it. The presence of these functional groups may influence the compound’s reactivity and properties.Chemical Reactions Analysis
Amines, including 4-Amino-3-ethoxyphenol hydrochloride, can undergo various reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Aplicaciones Científicas De Investigación
Antimicrobial and Antidiabetic Activities
4-Amino-3-ethoxyphenol derivatives demonstrate broad-spectrum antimicrobial activities against various strains of bacteria and fungi. They also exhibit significant inhibitory effects on enzymes related to diabetes, suggesting potential antidiabetic applications. These findings are supported by DNA interaction studies, highlighting their potential as anticancer agents (Rafique et al., 2022).
Potential in Uterine Relaxation
Derivatives of 4-Amino-3-ethoxyphenol, such as Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, have been identified as potent and selective β3-adrenoceptor agonists. This suggests their potential application in treating preterm labor by relaxing the uterus without significant effects on heart rate or blood pressure (Croci et al., 2007).
Corrosion Inhibition
3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a derivative of 4-Amino-3-ethoxyphenol, shows high effectiveness in inhibiting corrosion of mild steel in acidic environments. This compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents, and adheres to steel surfaces via chemisorption (Bentiss et al., 2009).
Antitubercular Activity
Certain 4-Amino-3-ethoxyphenol derivatives have shown higher activity against mycobacterial species than standard antitubercular drugs. This suggests their potential as antimycobacterials. Additionally, these compounds have been tested for their effects on photosynthetic electron transport in plant chloroplasts, indicating a broader biological impact (Tengler et al., 2013).
Catalytic Reduction and Environmental Applications
The degradation of toxic organic compounds, like 4-chloro 2-aminophenol, can be achieved through combined treatment strategies involving hydrodynamic cavitation, UV photolysis, and ozonation. This demonstrates the compound's utility in environmental pollution control (Barik & Gogate, 2016).
Tubulin-Targeting Antitumor Agents
Derivatives of 4-Amino-3-ethoxyphenol have been investigated as potential tubulin-targeting antitumor agents. These compounds exhibited potent antiproliferative activities, disrupted microtubular structure in cancer cells, and induced apoptosis, indicating their potential in cancer therapy (Greene et al., 2016).
Degradation and Environmental Impact
Studies on 4-nitrophenol, a relative of 4-Amino-3-ethoxyphenol, have revealed its degradation by bacteria, suggesting potential environmental applications in degrading toxic compounds (Takeo et al., 2003; Kitagawa et al., 2004).
Fluorescence Properties
2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to 4-Amino-3-ethoxyphenol, have been studied for their fluorescence properties. These properties suggest their potential use as molecular fluorescent probes (Motyka et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-3-ethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5,10H,2,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUJXGFHINJLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


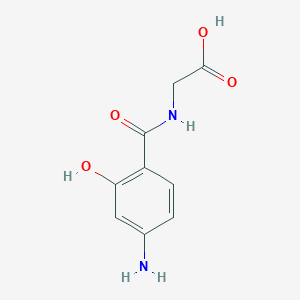

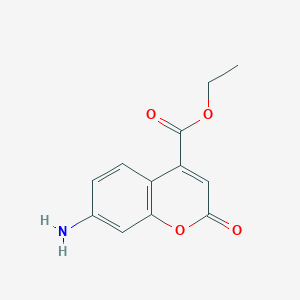
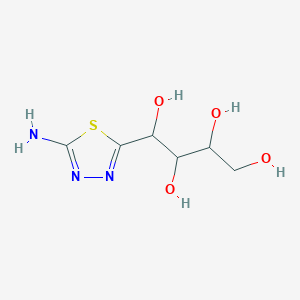
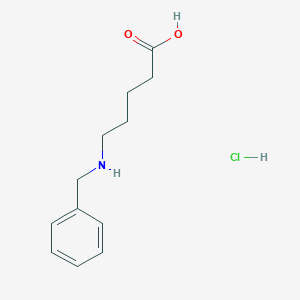
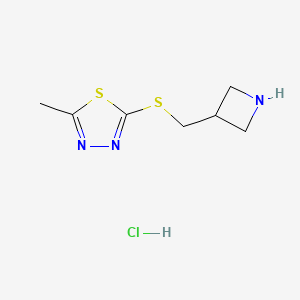
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)


